molecular formula C12H14N4S B4420936 3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B4420936
M. Wt: 246.33 g/mol
InChI Key: KMUFTTSBHZHAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a benzimidazole ring, with a butylthio group attached to the triazole ring.

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Triazole derivatives have been found to exhibit antimicrobial, antioxidant, and antiviral potential . This suggests that the compound could potentially affect multiple biochemical pathways related to these biological activities.

Result of Action

Given the known biological activities of triazole compounds , it is possible that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with butyl bromide to form 2-butylthio-benzimidazole. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to form the triazole ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or amines.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazolobenzimidazoles depending on the reagents used.

Scientific Research Applications

3-(Butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring fused to a thiadiazine ring.

    1,2,4-Triazolo[4,3-b][1,2,4]triazine: A compound with two triazole rings fused together.

    1,2,4-Triazolo[4,3-a]quinazoline: A compound with a triazole ring fused to a quinazoline ring.

Uniqueness: 3-(Butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The combination of the triazole and benzimidazole rings also provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-butylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-3-8-17-12-15-14-11-13-9-6-4-5-7-10(9)16(11)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFTTSBHZHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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